Estradiol Valerate

Descripción

Propiedades

IUPAC Name |

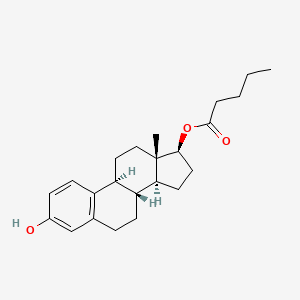

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPBGGWRJCQGY-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023004 | |

| Record name | Estradiol valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

979-32-8 | |

| Record name | Estradiol valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=979-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol valerate [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol valerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estradiol valerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estradiol valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKG364O896 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Estradiol Valerate mechanism of action in vivo

An In-Depth Technical Guide to the In Vivo Mechanism of Action of Estradiol Valerate

Introduction

This compound (EV) is a synthetic esterified prodrug of 17β-estradiol, the most potent endogenous human estrogen.[1][2][3] It is utilized extensively in clinical medicine for hormone replacement therapy in menopausal women, treatment of hypoestrogenism, and as a component of hormonal contraceptives and feminizing hormone therapy.[1][2] Its therapeutic efficacy is predicated on its in vivo biotransformation to 17β-estradiol, which then exerts a wide range of physiological effects by binding to estrogen receptors. This document provides a comprehensive technical overview of the pharmacokinetics, pharmacodynamics, and underlying molecular mechanisms of this compound in vivo, intended for researchers and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound is fundamentally determined by its route of administration, which dictates its absorption, metabolic fate, and bioavailability. As a prodrug, EV itself is inactive; its clinical activity is entirely dependent on its conversion to 17β-estradiol.

Absorption and Metabolic Activation

Following administration, this compound is completely cleaved by esterase enzymes present in the blood, liver, and other tissues into its active component, 17β-estradiol, and valeric acid. This hydrolysis is a rapid and efficient process.

Oral administration subjects EV to significant first-pass metabolism in the intestinal mucosa and liver. This leads to a substantial conversion of the released estradiol into estrone, a less potent estrogen, and their subsequent conjugation into sulfates and glucuronides. In contrast, intramuscular (IM) injection creates an oily depot from which the EV is slowly absorbed, bypassing first-pass metabolism and resulting in a more sustained release of estradiol and a higher ratio of estradiol to estrone in circulation.

Distribution and Elimination

Once released, estradiol is widely distributed throughout the body and binds extensively to serum proteins, primarily sex hormone-binding globulin (SHBG) (~38%) and albumin (~60%), with only about 2% remaining unbound or "free". The distribution is similar to that of endogenous estrogen, with higher concentrations in target organs rich in estrogen receptors. Estradiol and its metabolites, such as estrone and estriol, undergo enterohepatic recirculation and are ultimately excreted, mainly in the urine, as glucuronide and sulfate conjugates.

Quantitative Pharmacokinetic Data

The route of administration profoundly impacts key pharmacokinetic parameters. Oral administration results in lower estradiol bioavailability (around 3-5%) and rapid metabolism, while intramuscular injection provides sustained levels over a longer period.

| Parameter | Oral Administration (Single Dose) | Intramuscular Administration (Single Dose) |

| Dose | 1-4 mg | 5 mg |

| Cmax (Estradiol) | 30.79 pg/mL (2 mg dose) 39.8 - 42.9 pg/mL (4 mg dose) | ~667 pg/mL |

| Tmax (Estradiol) | ~8 hours (2 mg dose) 8.2 - 10.0 hours (4 mg dose) | ~2 days |

| Terminal Half-Life (Estradiol) | 13 - 20 hours | 4 - 5 days |

| Key Metabolites | High levels of estrone and conjugated metabolites | Lower estrone-to-estradiol ratio compared to oral |

| Duration of Action | Requires daily dosing | 7-8 days |

Table 1: Comparative summary of key pharmacokinetic parameters for this compound via oral and intramuscular routes. Data compiled from multiple studies.

Pharmacodynamics

The physiological effects of this compound are mediated by its active metabolite, 17β-estradiol, through its interaction with two primary estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors are expressed in varying proportions in different tissues, including the reproductive tract, bone, brain, and cardiovascular system, leading to a wide array of biological responses.

Receptor Binding Affinity

17β-estradiol binds with high affinity to both ERα and ERβ, acting as a potent agonist. The equilibrium dissociation constant (Kd) quantifies this binding affinity, with lower values indicating a stronger interaction.

| Receptor Subtype | Ligand | Binding Affinity (Kd) |

| Human ERα | 17β-Estradiol | ~0.1 nM |

| Human ERα (isoform ER66) | 17β-Estradiol | ~68.8 pM |

| Human ERα (isoform ER46) | 17β-Estradiol | ~60.7 pM |

| Rat ERβ | 17β-Estradiol | ~0.4 nM |

Table 2: Binding affinities of 17β-Estradiol to Estrogen Receptor subtypes.

Genomic Signaling Pathway (Classical Pathway)

The genomic pathway mediates the long-term effects of estradiol on gene expression. This pathway involves the diffusion of estradiol across the cell membrane to bind with ERs located primarily in the cytoplasm and/or nucleus. Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins, dimerize, and translocate into the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate transcription.

Non-Genomic Signaling Pathway (Rapid Pathway)

Estradiol can also elicit rapid cellular responses through non-genomic pathways initiated at the cell membrane. This involves a subpopulation of ERs (mERs) located at the plasma membrane, often within caveolae, as well as G-protein coupled estrogen receptors (GPER). Ligand binding to these receptors activates various intracellular protein kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways. These signaling events can lead to rapid changes in cellular function (e.g., modulation of ion channels, activation of eNOS) and can also indirectly influence gene expression by phosphorylating transcription factors, a process known as non-genomic-to-genomic signaling.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on robust analytical and biological assays. The following are foundational protocols used in its study.

Protocol: Quantification of Serum Estradiol via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low concentrations of steroid hormones like estradiol in biological matrices.

-

1. Sample Preparation:

-

A small volume of serum or plasma (e.g., 100-200 µL) is used.

-

Isotopically labeled internal standards (e.g., d8-corticosterone) are added to the sample for accurate quantification.

-

Protein Precipitation: Proteins are precipitated by adding a solvent like methanol to the serum, followed by vortexing and centrifugation.

-

Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE): The supernatant is subjected to extraction using an organic solvent (e.g., dichloromethane, ethyl acetate/hexane) to isolate the steroids from the aqueous phase.

-

-

2. Derivatization (Optional but common for sensitivity):

-

To enhance ionization efficiency and sensitivity for estradiol, the extracted sample may be derivatized (e.g., using isonicotinoyl chloride). The sample is then dried under nitrogen and reconstituted in the mobile phase.

-

-

3. Chromatographic Separation:

-

The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

Separation is typically achieved on a reverse-phase column (e.g., C18 or PFP) using a gradient elution with mobile phases such as methanol and water with 0.1% formic acid.

-

-

4. Mass Spectrometric Detection:

-

The eluent from the HPLC is directed into a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for estradiol and its internal standard are monitored, providing high specificity and sensitivity. The lower limits of quantification can reach as low as 0.005 ng/mL.

-

-

5. Data Analysis:

-

The concentration of estradiol is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Protocol: Mouse Uterotrophic Bioassay

The uterotrophic bioassay is a classical in vivo method for assessing the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight.

-

1. Animal Model:

-

Immature (e.g., 21-day-old) or ovariectomized adult female rats or mice are used. This ensures low endogenous estrogen levels, minimizing baseline uterine weight and maximizing the response range.

-

-

2. Dosing and Administration:

-

Animals are divided into groups: vehicle control, positive control (e.g., ethinyl estradiol), and test compound groups (at various dose levels).

-

The test substance (e.g., this compound) is administered daily for a minimum of 3 to 7 consecutive days via oral gavage or subcutaneous injection.

-

-

3. Endpoint Measurement:

-

Approximately 24 hours after the final dose, the animals are euthanized.

-

The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (both wet and blotted weight).

-

-

4. Data Analysis:

-

The mean uterine weight of each treatment group is compared to the vehicle control group.

-

A statistically significant increase in uterine weight indicates estrogenic activity. The assay can detect dose-responsive uterine enlargement.

-

-

5. Histological Confirmation (Optional):

-

Uterine tissues can be fixed in formalin for histological examination to confirm proliferative effects on the endometrium and myometrium.

-

Conclusion

The in vivo mechanism of action of this compound is a multi-step process initiated by its conversion to 17β-estradiol. The subsequent actions of estradiol are complex, governed by the route of administration, which dictates its pharmacokinetic profile, and its activation of both slow-acting genomic and rapid non-genomic signaling pathways through ERα and ERβ. A thorough understanding of these mechanisms, supported by robust quantitative and bioassay data, is critical for the continued development and optimization of estrogen-based therapies.

References

Estradiol Valerate as a Prodrug of 17β-Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol valerate is a synthetic ester and prodrug of the natural estrogen, 17β-estradiol. Its esterification enhances the therapeutic profile of estradiol, particularly for oral and intramuscular administration, by improving bioavailability and providing a sustained release mechanism. This technical guide provides an in-depth overview of the core principles of this compound as a prodrug, including its conversion to the active 17β-estradiol, its pharmacokinetic profile across different administration routes, and the subsequent signaling pathways activated by 17β-estradiol. Detailed experimental protocols for the quantification of estradiol and its metabolites, assessment of receptor activation, and analysis of downstream signaling events are provided to support further research and development in this area.

Introduction

17β-estradiol, the most potent endogenous estrogen, plays a crucial role in a vast array of physiological processes. However, its therapeutic application is hampered by poor oral bioavailability due to extensive first-pass metabolism in the gut and liver.[1][2] To overcome this limitation, estradiol is often esterified, with this compound being a widely used formulation. This compound is a prodrug, meaning it is biologically inactive until it is metabolized in the body to its active form, 17β-estradiol.[3] This conversion is achieved through the enzymatic action of esterases, which cleave the valerate ester group.[4][5]

This guide will explore the fundamental aspects of this compound as a prodrug, focusing on the quantitative data that defines its pharmacokinetic behavior and the intricate signaling pathways it ultimately modulates through its conversion to 17β-estradiol.

Mechanism of Action: Conversion of this compound to 17β-Estradiol

The primary mechanism of action of this compound lies in its role as a prodrug. Following administration, it is hydrolyzed by esterases present in the blood and tissues, releasing 17β-estradiol and valeric acid. This enzymatic conversion is the rate-limiting step for the biological activity of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is significantly influenced by the route of administration. Oral and intramuscular injections are the most common routes, each exhibiting distinct absorption, distribution, metabolism, and excretion characteristics.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of 17β-estradiol following the administration of this compound via oral and intramuscular routes.

Table 1: Pharmacokinetic Parameters of 17β-Estradiol after Oral Administration of this compound

| Dose of this compound | Cmax (pg/mL) | Tmax (h) | AUC (0-48h) (pg·h/mL) | Terminal Elimination Half-Life (h) | Reference |

| 4 mg | 39.8 ± 17.7 | 8.2 ± 4.5 | 1006.6 ± 479.4 | 16.9 ± 6.0 |

Table 2: Pharmacokinetic Parameters of 17β-Estradiol after Intramuscular Administration of this compound

| Dose of this compound | Cmax (pg/mL) | Tmax (days) | Duration of Elevated Estradiol Levels (days) | Reference |

| 5 mg | ~667 | ~2.4 | 7 - 8 | |

| 10 mg | 543.5 | Not Reported | 10 - 14 | |

| 20 mg | Not Reported | Not Reported | 14 - 21 |

Signaling Pathways of 17β-Estradiol

Once converted from this compound, 17β-estradiol exerts its biological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of 17β-estradiol to ERs in the cytoplasm or nucleus. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.

Non-Genomic Signaling Pathway

17β-estradiol can also initiate rapid, non-genomic signaling cascades by interacting with a subpopulation of ERs located at the plasma membrane. This leads to the activation of various protein kinase pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways, which in turn can modulate cellular functions and cross-talk with the genomic pathway.

Experimental Protocols

Quantification of this compound and 17β-Estradiol in Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of this compound and 17β-estradiol in plasma samples.

Methodology:

-

Sample Preparation:

-

To 500 µL of plasma, add an internal standard (e.g., deuterated estradiol).

-

Perform liquid-liquid extraction with 2 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound, 17β-estradiol, and the internal standard.

-

In Vitro Hydrolysis of this compound

This protocol provides a framework for assessing the enzymatic hydrolysis of this compound in vitro.

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a source of esterase (e.g., porcine liver esterase or human plasma).

-

Initiate the reaction by adding a known concentration of this compound.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS as described in Protocol 5.1 to quantify the remaining this compound and the formed 17β-estradiol.

-

Western Blot Analysis of Estrogen Signaling Pathway Activation

This protocol details the detection of phosphorylated (activated) kinases in the estrogen signaling pathway.

Methodology:

-

Cell Culture and Treatment:

-

Culture estrogen-responsive cells (e.g., MCF-7 breast cancer cells) in phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

-

Treat cells with 17β-estradiol (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.

-

Estrogen Receptor Activity Reporter Gene Assay

This protocol describes a method to quantify the transcriptional activity of estrogen receptors.

Methodology:

-

Cell Culture and Transfection:

-

Co-transfect cells (e.g., HEK293T) with an expression vector for ERα or ERβ, a reporter plasmid containing an ERE-driven luciferase gene, and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Cell Treatment and Lysis:

-

Treat the transfected cells with various concentrations of 17β-estradiol or test compounds for 24 hours.

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Assay:

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Conclusion

This compound serves as an effective prodrug for 17β-estradiol, overcoming the limitations of its oral administration and providing a sustained-release profile for intramuscular injection. Understanding its pharmacokinetic properties and the subsequent activation of genomic and non-genomic estrogen signaling pathways is crucial for the development and optimization of estrogen-based therapies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuanced mechanisms of this compound and its therapeutic applications.

References

- 1. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Pharmacokinetics and biotransformation of this compound in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacological features of othis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Estradiol Valerate: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Estradiol Valerate, a widely used synthetic estrogen. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences. This document details a common synthetic route, outlines key chemical and physical characteristics, and describes the relevant signaling pathways of its active metabolite, estradiol.

Chemical Properties of this compound

This compound is the 17-pentanoyl ester of the natural estrogen, 17β-estradiol. The addition of the valerate ester group increases the lipophilicity of the molecule, allowing for a slower release and longer duration of action when administered. It acts as a prodrug, being rapidly cleaved by esterases in the body to release 17β-estradiol and valeric acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₂₃H₃₂O₃ | |

| Molecular Weight | 356.5 g/mol | |

| Melting Point | 144 °C | |

| Boiling Point | 486.2 °C at 760 mmHg | |

| Appearance | White to creamy-white crystalline powder | |

| Solubility | Practically insoluble in water, soluble in alcohol. | |

| LogP | 5.35 |

Spectral Data

The following tables summarize the characteristic spectral data for this compound, crucial for its identification and characterization.

¹H NMR Spectral Data (Typical Values)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.20 | d | Aromatic H |

| ~6.70-6.80 | m | Aromatic H |

| ~4.60 | t | H-17 |

| ~2.20-2.40 | m | Ester methylene (-CH₂-COO) |

| ~0.80-1.00 | m | Methyl and methylene groups of steroid backbone and valerate chain |

| ~0.78 | s | C-18 methyl |

¹³C NMR Spectral Data (Typical Values)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | Ester carbonyl (C=O) |

| ~155 | Aromatic C-3 |

| ~138 | Aromatic C-5 |

| ~132 | Aromatic C-10 |

| ~126 | Aromatic C-1 |

| ~115 | Aromatic C-2 |

| ~112 | Aromatic C-4 |

| ~82 | C-17 |

| ~49 | C-13 |

| ~43 | C-14 |

| ~38 | C-9 |

| ~36 | C-8 |

| ~34 | Ester methylene (-CH₂-COO) |

| ~29 | C-6 |

| ~27 | C-11, Valerate methylene |

| ~26 | C-15, Valerate methylene |

| ~23 | C-16, Valerate methylene |

| ~22 | Valerate methyl (-CH₃) |

| ~13 | C-18 |

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group | References |

| ~3400 (broad) | O-H stretch | Phenolic hydroxyl | |

| ~2930 | C-H stretch | Aliphatic | |

| ~1730 | C=O stretch | Ester carbonyl | |

| ~1610, 1500 | C=C stretch | Aromatic ring | |

| 1115, 1200, 1415 | Valerate chain modes |

Mass Spectrometry Data

| m/z | Interpretation | References |

| 356 | [M]⁺ (Molecular ion) | |

| 255 | [M - C₅H₉O₂]⁺ (Loss of valerate group) | |

| 101 | [C₅H₉O₂]⁺ (Valerate group fragment) |

Synthesis of this compound

The most common method for the synthesis of this compound is the esterification of the 17β-hydroxyl group of estradiol with valeric acid or a derivative thereof, such as valeric anhydride or valeryl chloride. A detailed experimental protocol based on a patented method is provided below.

Experimental Protocol: Synthesis and Purification

Materials:

-

Estradiol

-

n-Valeric anhydride

-

Pyridine

-

Ethyl acetate

-

Hydrochloric acid

-

Sodium bicarbonate

-

Methanol

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Estradiol in pyridine.

-

Esterification: To this solution, add n-valeric anhydride. Heat the reaction mixture to 75-80 °C for approximately 2 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water, followed by a 1:1 mixture of hydrochloric acid and water to neutralize the pyridine.

-

Extract the product into ethyl acetate.

-

Wash the organic layer sequentially with water and a 6% sodium bicarbonate solution to remove any remaining acid.

-

-

Isolation of Crude Product: Concentrate the organic layer under reduced pressure to obtain the crude Estradiol Divalerate as an oil.

-

Selective Hydrolysis (Conversion to this compound): The crude divalerate can be selectively hydrolyzed to the 17-monoester. A common method involves treatment with a mild base, such as potassium carbonate in methanol.

-

Purification by Crystallization:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

Gradually add water until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystalline product by filtration, wash with a cold methanol/water mixture, and dry under vacuum.

-

Analytical Validation of Synthesis

To ensure the purity and identity of the synthesized this compound, a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), should be employed. The validation should be performed according to ICH Q2(R1) guidelines.

HPLC Method for Purity Determination:

-

Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed.

-

Detection: UV detection at approximately 220 nm or 280 nm.

-

Validation Parameters:

-

Specificity: The ability to assess the analyte in the presence of impurities and degradation products.

-

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Signaling Pathways of Estradiol

Upon administration, this compound is hydrolyzed to 17β-estradiol, which then exerts its physiological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. Estradiol signaling can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of estradiol to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically occurs over hours to days.

Non-Genomic Signaling Pathway

Estradiol can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of membrane-associated estrogen receptors (mERs), which can be isoforms of the nuclear receptors or G-protein coupled estrogen receptors (GPER). Activation of these receptors triggers intracellular signaling cascades, such as the activation of protein kinases like MAPK and PI3K, leading to rapid changes in cellular function. These effects occur within seconds to minutes.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

The Biological Activity of Estradiol Valerate on Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol Valerate (EV) is a synthetic ester and prodrug of 17β-estradiol, the most potent endogenous human estrogen. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its interaction with estrogen receptors (ERα and ERβ). It details the mechanism of action, from the enzymatic conversion of the prodrug to its active form, to the subsequent receptor binding, activation, and downstream signaling cascades. This document furnishes detailed protocols for key in vitro assays used to characterize estrogenic compounds, presents available quantitative data on receptor binding and functional potency, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.

Introduction

This compound is widely utilized in hormone replacement therapy and other clinical applications requiring estrogen supplementation. Its efficacy is predicated on its biotransformation to 17β-estradiol, which then exerts its physiological effects by binding to and activating estrogen receptors. Understanding the nuances of this process, from pharmacokinetics to receptor-level interactions, is critical for research and drug development. This guide serves as a comprehensive resource, consolidating the core principles of this compound's biological activity.

Mechanism of Action

This compound itself is a biologically inactive molecule with a very low affinity for estrogen receptors. Its therapeutic effect is entirely dependent on its in vivo hydrolysis by esterases, primarily in the liver and blood, to yield 17β-estradiol and valeric acid.[1] 17β-estradiol is the active compound that functions as an agonist for both estrogen receptor subtypes, ERα and ERβ.[2]

The binding of 17β-estradiol to these receptors initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the binding of 17β-estradiol to estrogen receptors located predominantly in the cytoplasm and/or nucleus. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins, receptor dimerization (forming ERα/ERα or ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocation into the nucleus.[3] Within the nucleus, the estradiol-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[4] This interaction recruits a complex of co-activator or co-repressor proteins, ultimately modulating the transcription of these genes and leading to the synthesis of new proteins that elicit a physiological response.

Non-Genomic Signaling Pathway

In addition to the genomic pathway, a subpopulation of estrogen receptors is localized to the plasma membrane. Binding of 17β-estradiol to these membrane-associated ERs can initiate rapid, non-genomic signaling cascades. These pathways involve the activation of various protein kinases, such as mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K), leading to downstream cellular effects that are independent of gene transcription.[2]

Quantitative Data on Receptor Binding and Potency

Direct quantitative data on the binding affinity (Ki) and functional potency (IC50, EC50) of this compound for ERα and ERβ are scarce in the scientific literature. This is because EV is a transient prodrug, and its direct interaction with the receptors is considered negligible in a physiological context. The focus of quantitative analysis is almost exclusively on its active metabolite, 17β-estradiol.

The following tables summarize the available quantitative data for 17β-estradiol's interaction with estrogen receptors.

Table 1: Binding Affinity of 17β-Estradiol for Estrogen Receptors

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Notes |

| 17β-Estradiol | ERα | ~0.11 - 0.38 nM | High affinity binding. |

| 17β-Estradiol | ERβ | ~0.12 - 0.14 nM | High affinity binding, comparable to ERα. |

Table 2: Functional Potency of 17β-Estradiol in In Vitro Assays

| Assay Type | Cell Line | Endpoint | Receptor Subtype(s) | EC50 / IC50 |

| Reporter Gene Assay | T47D | Luciferase Induction | ERα, ERβ | ~3.4 x 10⁻¹⁰ M (EC50) |

| Cell Proliferation | MCF-7 | Cell Growth | ERα | ~1.5 x 10⁻¹² M (EC50) |

| Reporter Gene Assay | HEK293 | Luciferase Induction | ERα | ~1.5 nM (EC50) |

| Reporter Gene Assay | HEK293 | Luciferase Induction | ERβ | ~7.5 pM (EC50) |

Experimental Protocols

The characterization of estrogenic compounds relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for three key experiments.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for estrogen receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.

-

Radioligand: [³H]-17β-estradiol.

-

Test Compound: this compound and/or 17β-estradiol.

-

Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4.

-

Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Scintillation Cocktail.

Procedure:

-

Preparation of Rat Uterine Cytosol (if applicable):

-

Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.

-

The tissue is homogenized in ice-cold assay buffer.

-

The homogenate is centrifuged to obtain the cytosol fraction (supernatant).

-

-

Assay Setup:

-

A series of dilutions of the unlabeled test compound and a standard (unlabeled 17β-estradiol) are prepared.

-

Assay tubes are prepared containing the receptor source, a fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM), and varying concentrations of the test compound or standard.

-

Tubes for determining non-specific binding contain the receptor, radioligand, and a 100-fold excess of unlabeled 17β-estradiol.

-

-

Incubation: The tubes are incubated at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes.

-

The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.

-

The HAP pellet is washed multiple times with cold assay buffer.

-

-

Quantification:

-

Ethanol is added to the HAP pellet to extract the bound radioligand.

-

The ethanol extract is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

-

Estrogen-Responsive Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate estrogen receptors, leading to the transcription of a reporter gene (luciferase).

Materials:

-

Cell Line: A human cell line (e.g., T47D, MCF-7, or HEK293) stably or transiently transfected with an estrogen-responsive reporter plasmid. This plasmid contains one or more EREs upstream of a minimal promoter driving the expression of the luciferase gene.

-

Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Test Compound: this compound and/or 17β-estradiol.

-

Luciferase Assay Reagent: Contains luciferin (the substrate for luciferase) and cell lysis components.

Procedure:

-

Cell Culture and Seeding:

-

Cells are cultured in steroid-free medium for several days prior to the assay.

-

Cells are seeded into 96-well or 384-well plates and allowed to attach overnight.

-

-

Compound Treatment:

-

A dilution series of the test compound and a positive control (17β-estradiol) are prepared.

-

The cell culture medium is replaced with medium containing the test compounds.

-

-

Incubation: The cells are incubated for 18-24 hours to allow for receptor activation, gene transcription, and luciferase protein expression.

-

Cell Lysis and Luciferase Measurement:

-

The luciferase assay reagent is added to each well, which lyses the cells and provides the luciferin substrate.

-

The plate is incubated at room temperature for a short period to allow the enzymatic reaction to stabilize.

-

The luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase reporter or a cell viability assay).

-

Dose-response curves are generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

-

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which endogenously expresses ERα.

Materials:

-

Cell Line: MCF-7 human breast cancer cells.

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with charcoal-stripped fetal bovine serum.

-

Test Compound: this compound and/or 17β-estradiol.

-

Cell Staining Reagent: Crystal Violet or another suitable stain for quantifying cell number.

Procedure:

-

Cell Culture and Seeding:

-

MCF-7 cells are maintained in steroid-free medium.

-

Cells are seeded at a low density into 96-well plates and allowed to attach.

-

-

Compound Treatment:

-

The medium is replaced with fresh steroid-free medium containing a range of concentrations of the test compound or a positive control (17β-estradiol).

-

-

Incubation: The cells are incubated for 6-7 days to allow for cell proliferation.

-

Cell Fixation and Staining:

-

The medium is removed, and the cells are fixed with a solution such as glutaraldehyde or methanol.

-

The fixed cells are stained with Crystal Violet.

-

-

Quantification:

-

The excess stain is washed away, and the bound dye is solubilized.

-

The absorbance is measured using a microplate reader, which is proportional to the number of cells.

-

-

Data Analysis:

-

The proliferative effect of the test compound is calculated relative to the negative control (vehicle-treated cells).

-

Dose-response curves are generated, and the EC50 value is determined.

-

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Genomic signaling pathway of this compound.

Experimental Workflows

Caption: Workflow for an estrogen-responsive reporter gene assay.

Caption: Logical relationship of this compound activation.

Conclusion

This compound serves as an effective prodrug, delivering the potent estrogen, 17β-estradiol, to target tissues. Its biological activity is mediated through the well-characterized genomic and non-genomic signaling pathways of estrogen receptors. The quantitative assessment of its efficacy, and that of other potential estrogenic compounds, is reliably achieved through a combination of in vitro assays, including receptor binding, reporter gene, and cell proliferation assays. This guide provides the foundational knowledge and detailed methodologies necessary for researchers and drug development professionals to investigate the biological activity of this compound and other modulators of the estrogen signaling pathway.

References

Estradiol Valerate and Its Impact on Bone Metabolism in Animal Models: A Technical Guide

Introduction

Postmenopausal osteoporosis is a significant health concern characterized by reduced bone mass and micro-architectural deterioration of skeletal tissue, leading to an increased risk of fracture.[1][2] The primary driver of this condition is the cessation of ovarian estrogen production.[2][3] To investigate the pathophysiology of postmenopausal osteoporosis and evaluate potential therapeutic agents, the ovariectomized (OVX) rat is the most widely accepted and utilized preclinical animal model.[4] This model effectively mimics the estrogen-deficient state and subsequent bone loss seen in postmenopausal women.

Estradiol Valerate (EV) is a synthetic prodrug of the natural estrogen, 17β-estradiol. Upon administration, it is hydrolyzed by esterases into 17β-estradiol, the most potent endogenous human estrogen. As a key component of hormone replacement therapy (HRT), understanding its efficacy and mechanism of action on bone is critical for drug development. This guide provides a technical overview of the effects of this compound on bone metabolism, drawing upon key findings from studies in ovariectomized animal models.

Experimental Protocols

The standard methodology for evaluating the skeletal effects of this compound involves the use of sexually mature female rats (e.g., Wistar or Sprague-Dawley strains) that undergo either a sham operation or a bilateral ovariectomy (OVX) to induce estrogen deficiency.

Typical Experimental Workflow:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week, with access to standard diet and water ad libitum.

-

Surgical Procedure: Rats undergo either a sham surgery or bilateral ovariectomy, typically under anesthesia with a ketamine/xylazine cocktail. Post-operative care includes analgesics to manage pain.

-

Establishment of Osteopenia: Following surgery, a period of 6 to 12 weeks is allowed to pass. During this time, the OVX animals experience significant bone loss and develop an osteopenic state comparable to early osteoporosis.

-

Treatment Period: Treatment is initiated after the osteopenic period. The this compound (O+EV) group typically receives the compound orally (e.g., 800 µg/kg/day) for a duration of 8 weeks or more. Control groups include the sham-operated group and an untreated OVX group.

-

-

Densitometry: Bone Mineral Density (BMD) of the femur and tibia is measured using techniques like peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DEXA).

-

Biomechanical Testing: The mechanical strength of bones (e.g., femur) is assessed by measuring parameters like maximal load and stiffness.

-

Serum/Urine Biomarkers: Blood and urine are collected to measure bone turnover markers. Common resorption markers include urinary deoxypyridinoline, while formation markers include serum alkaline phosphatase (ALP) and osteocalcin.

-

Histomorphometry: The tibia is processed for histological analysis to quantify changes in trabecular bone microarchitecture, including trabecular bone volume (TBV/BS), eroded surface (ES/BS), and bone formation rate (BFR/BS).

-

Mechanism of Action

This compound exerts its protective effects on bone by influencing the balance between bone resorption by osteoclasts and bone formation by osteoblasts. The core mechanism is mediated through its active form, 17β-estradiol, which binds to estrogen receptors (ERα and ERβ) present on bone cells.

The OPG/RANKL/RANK Signaling Pathway:

The balance of bone remodeling is largely controlled by the OPG/RANKL/RANK signaling axis.

-

RANK Ligand (RANKL) is a cytokine expressed by osteoblasts and their precursors. It is essential for the differentiation, activation, and survival of osteoclasts.

-

RANK is the receptor for RANKL, expressed on the surface of osteoclast precursor cells.

-

Osteoprotegerin (OPG) is a decoy receptor, also secreted by osteoblasts, that binds to RANKL and prevents it from activating its receptor, RANK.

In an estrogen-deficient state (post-ovariectomy), the expression of RANKL increases while OPG expression decreases. This shifts the RANKL/OPG ratio in favor of RANKL, leading to increased osteoclastogenesis and excessive bone resorption.

Estradiol treatment reverses this effect. It suppresses bone resorption primarily by:

-

Upregulating OPG Production: Estradiol stimulates osteoblasts to produce more OPG.

-

Downregulating RANKL Expression: It inhibits the expression of RANKL by osteoblasts.

-

Promoting Osteoclast Apoptosis: Estrogen reduces the lifespan of osteoclasts, further decreasing their bone-resorbing capacity.

This modulation of the OPG/RANKL system is a key mechanism by which this compound prevents bone loss.

Quantitative Data Summary

Studies consistently demonstrate the potent effects of oral this compound in mitigating bone loss in OVX rats, with efficacy comparable to subcutaneously administered 17β-estradiol.

Table 1: Effects on Bone Mineral Density (BMD) and Volume Data synthesized from a study using 800 µg/kg/day oral EV for 8 weeks in OVX Wistar rats.

| Parameter | OVX Control (Untreated) | OVX + this compound | % Change vs. OVX Control |

| Trabecular BMD | Decreased | Significantly Increased | +128.4% |

| Trabecular Bone Volume (TBV) | Decreased | Significantly Increased | +119.7% |

Table 2: Effects on Bone Histomorphometry Data synthesized from a study using 800 µg/kg/day oral EV for 8 weeks in OVX Wistar rats.

| Parameter | OVX Control (Untreated) | OVX + this compound | Effect of EV |

| Eroded Surface | High | Lowered | Anti-resorptive |

| Mineral Surface | High | Lowered | Reduced Turnover |

| Bone Formation Rate | High | Lowered | Reduced Turnover |

| Trabecular Microarchitecture | Degraded | Improved | Protective |

Table 3: Effects on Bone Turnover Markers Data synthesized from studies in OVX rats.

| Marker | Type | OVX Control (Untreated) | OVX + this compound | % Change vs. OVX Control |

| Urinary Deoxypyridinoline/Creatinine | Resorption | High | Significantly Reduced | -77.4% |

| Serum RANKL | Resorption | High | Significantly Reduced | - |

| Serum OPG | Formation/Anti-resorptive | Low | Significantly Increased | + |

| Serum Alkaline Phosphatase (ALP) | Formation | High | Significantly Reduced | - |

| Serum Osteocalcin | Formation | High | Significantly Reduced | - |

Table 4: Effects on Bone Biomechanics Data synthesized from a study using 800 µg/kg/day oral EV for 8 weeks in OVX Wistar rats.

| Parameter (Distal Femur) | OVX Control (Untreated) | OVX + this compound | Effect of EV |

| Cancellous Maximal Load | Decreased | No Significant Change | - |

| Cancellous Stiffness | Decreased | No Significant Change | - |

Note: While EV significantly improved BMD and microarchitecture, this particular study did not find a significant restoration of biomechanical strength parameters within the 8-week treatment window.

Conclusion

In ovariectomized animal models, this compound has proven to be a potent agent for the prevention of estrogen deficiency-induced bone loss. It effectively inhibits bone turnover by suppressing bone resorption and reducing the coupled high rate of bone formation. The primary mechanism of action involves the modulation of the OPG/RANKL signaling pathway, which leads to a decrease in osteoclast activity and an improvement in trabecular bone volume, mineral density, and microarchitecture. The data from these preclinical models strongly support the crucial role of estradiol in maintaining skeletal integrity and provide a foundational basis for its use in clinical hormone replacement therapy for the management of postmenopausal osteoporosis.

References

- 1. Estradiol - Wikipedia [en.wikipedia.org]

- 2. Estrogen and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogen regulates the rate of bone turnover but bone balance in ovariectomized rats is modulated by prevailing mechanical strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Effects of estradoil valerate on osteoporosis in ovariectomized rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Estradiol Valerate in Neurological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol, a primary estrogenic hormone, has garnered significant attention in neurological research for its pleiotropic effects within the central nervous system (CNS).[1][2] Beyond its classical role in reproductive functions, estradiol is a potent neuromodulatory and neuroprotective agent.[1][2][3] Estradiol Valerate, a synthetic ester of 17β-estradiol, serves as a prodrug that is completely converted into 17β-estradiol and valeric acid after administration. This conversion allows for more stable and sustained levels of estradiol, making it a valuable tool in experimental and clinical research aimed at understanding and treating neurological disorders. This technical guide provides an in-depth overview of the application of this compound in neurological research, focusing on its mechanisms of action, experimental protocols, and quantitative data from preclinical and clinical studies.

Mechanisms of Neuroprotection

Estradiol exerts its neuroprotective effects through a variety of mechanisms, often initiated by its interaction with estrogen receptors (ERs), primarily ERα and ERβ, which are widely distributed in the brain. These mechanisms can be broadly categorized into genomic and non-genomic pathways.

-

Genomic Mechanisms: Involve the classical pathway where estradiol binds to nuclear ERs, which then act as transcription factors to regulate the expression of genes involved in neuronal survival, plasticity, and inflammation.

-

Non-Genomic Mechanisms: Estradiol can also initiate rapid signaling cascades through membrane-associated ERs (mERs). These rapid actions involve the activation of various kinase pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial for promoting cell survival and mitigating neuronal damage.

Key neuroprotective actions of estradiol include:

-

Anti-inflammatory Effects: Estradiol has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the brain. This is achieved, in part, by limiting the expression of pro-inflammatory mediators.

-

Neurotrophic Support: Estradiol promotes neuronal health and plasticity by increasing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). BDNF is critical for neuronal survival, growth, and the formation of new synapses.

-

Antioxidant Properties: Estradiol can protect neurons from oxidative stress-induced damage, a common pathological feature in many neurodegenerative diseases.

-

Modulation of Apoptosis: Estradiol can inhibit programmed cell death (apoptosis) in neurons by regulating the expression of pro- and anti-apoptotic proteins.

Signaling Pathways

The neuroprotective effects of estradiol are mediated by complex signaling networks. Below are diagrams of key pathways.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies investigating the effects of estradiol and its esters in animal models of neurological disorders.

Table 1: this compound and 17β-Estradiol in Animal Models of Neurological Disorders

| Neurological Disorder Model | Animal Species | Compound | Dosage and Administration Route | Key Quantitative Findings | Reference |

| Chronic Cerebral Hypoperfusion | Mouse (Male C57BL/6J) | Estradiol | Oral gavage, daily for 31-34 days | Significantly decreased white matter injury. | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (Female C57BL/6) | 17β-Estradiol | 2.5 mg/60-day release pellets, implanted 7 days before immunization | Significantly reduced clinical severity of EAE. | |

| Parkinson's Disease (MPP+ model) | Rat (Middle-aged, ovariectomized) | This compound | Single injection (2 mg/rat) | Increased sucrose preference, indicating antidepressant-like action. | |

| Stroke (transient Middle Cerebral Artery Occlusion) | Rat (Ovariectomized female) | 17β-Estradiol | Subcutaneous implant (25 µg) | Reduced caudate-putamen infarction by ~58% and cortical infarction by ~75%. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the literature.

In Vitro Neuroprotection Assay: MPP+ Model of Parkinson's Disease

This protocol is adapted from studies investigating the neuroprotective effects of estradiol against MPP+-induced dopaminergic neuron death.

Objective: To assess the ability of this compound to protect dopaminergic neurons from MPP+ toxicity.

Materials:

-

Primary mesencephalic cultures from embryonic mice.

-

1-methyl-4-phenylpyridinium (MPP+).

-

This compound.

-

Neurobasal medium supplemented with B27 and L-glutamine.

-

Anti-tyrosine hydroxylase (TH) antibody for immunocytochemistry.

Procedure:

-

Cell Culture: Prepare primary mesencephalic cultures from embryonic day 14 mice and plate them on poly-D-lysine coated plates. Maintain cultures in Neurobasal medium with supplements.

-

Treatment: After 7 days in vitro, pre-treat the cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 nM) for 24 hours.

-

Induction of Neurotoxicity: Add MPP+ (e.g., 5 µM) to the cultures and incubate for another 24 hours.

-

Immunocytochemistry: Fix the cells with 4% paraformaldehyde. Stain for dopaminergic neurons using an anti-TH antibody.

-

Quantification: Count the number of TH-positive neurons in treated versus untreated wells. A significant increase in the number of surviving TH-positive neurons in the this compound-treated groups indicates neuroprotection.

In Vivo Neuroprotection Assay: Bilateral Carotid Artery Stenosis (BCAS) Model

This protocol is based on studies examining the effects of estradiol on chronic cerebral hypoperfusion.

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of chronic cerebral hypoperfusion.

Materials:

-

Adult male C57BL/6J mice.

-

Micro-coils (0.18 mm internal diameter).

-

This compound.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Surgical Procedure: Anesthetize the mice. Make a midline cervical incision to expose both common carotid arteries. Place a micro-coil around each common carotid artery to induce stenosis. Sham-operated animals undergo the same procedure without coil placement.

-

Treatment: Two days post-surgery, begin daily oral administration of this compound or a placebo.

-

Behavioral Testing: After a set period (e.g., 31-34 days), perform behavioral tests such as the Novel Object Recognition test to assess cognitive function.

-

Histological Analysis: Sacrifice the animals, collect blood for hormone level analysis, and perfuse the brains. Prepare brain sections for histological staining (e.g., Luxol Fast Blue for myelin) to assess white matter injury.

Western Blot Analysis of Signaling Proteins

This protocol outlines the steps for analyzing the activation of key signaling proteins like Akt and ERK following estradiol treatment.

Objective: To determine if this compound activates pro-survival signaling pathways in neuronal cells.

Materials:

-

Neuronal cell culture (e.g., primary cortical neurons).

-

This compound.

-

Lysis buffer.

-

Antibodies: anti-phospho-Akt (pAkt), anti-total-Akt, anti-phospho-ERK (pERK), anti-total-ERK.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Treatment: Treat neuronal cultures with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells and collect the protein extracts. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against pAkt and pERK overnight.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence substrate.

-

Analysis: Strip the membranes and re-probe with antibodies for total Akt and total ERK for normalization. Quantify the band intensities to determine the level of protein phosphorylation.

Pharmacokinetics of this compound

After oral or parenteral administration, this compound is completely hydrolyzed to 17β-estradiol and valeric acid. The pharmacokinetic profile of the resulting 17β-estradiol is similar to that of the endogenous hormone. However, the route of administration significantly impacts its bioavailability and therapeutic effect.

-

Oral Administration: Subject to extensive first-pass metabolism in the liver, which reduces its bioavailability. Daily oral administration is typically required to maintain therapeutic levels.

-

Intramuscular Administration: Bypasses first-pass metabolism, leading to higher bioavailability and a sustained release of estradiol over several weeks (depot effect).

Table 2: Pharmacokinetic Parameters of this compound

| Administration Route | Bioavailability | Half-life of Estradiol | Dosing Regimen for Therapeutic Effect | Reference |

| Oral | Low (due to first-pass metabolism) | 13-20 hours | 2 mg daily for 3 weeks | |

| Intramuscular | High | 4-5 days (for this compound) | 4 mg every 2-4 weeks |

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the neuroprotective and neuromodulatory roles of estrogen in the CNS. Its ability to provide sustained levels of 17β-estradiol makes it suitable for a wide range of preclinical and clinical studies. The evidence strongly suggests that estradiol has therapeutic potential for various neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Future research should focus on elucidating the precise molecular mechanisms underlying the diverse actions of estradiol in different neuronal populations and disease contexts. Further investigation into the optimal timing, dosage, and formulation of this compound for therapeutic intervention is crucial. The development of selective estrogen receptor modulators (SERMs) that can harness the neuroprotective effects of estradiol while minimizing its peripheral side effects remains a key area of interest for drug development professionals. The detailed protocols and data presented in this guide are intended to facilitate further research in this promising field.

References

The Impact of Estradiol Valerate on Cardiovascular Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol valerate, a synthetic ester of the natural estrogen 17β-estradiol, exerts a complex and multifaceted influence on the cardiovascular system. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying the effects of this compound on cardiovascular tissue. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the principal signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of hormonal influences on cardiovascular health and disease.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The incidence of CVD in women significantly increases after menopause, suggesting a protective role for endogenous estrogens. This compound, as a component of hormone replacement therapy (HRT), has been investigated for its potential to mitigate cardiovascular risk in postmenopausal women. Its effects are mediated through a variety of mechanisms, including genomic and non-genomic pathways, which influence endothelial function, vascular smooth muscle cell behavior, cardiac remodeling, and the development of atherosclerosis.[1][2][3] This guide will dissect these intricate interactions to provide a clear understanding of this compound's cardiovascular impact.

Mechanisms of Action

This compound is a pro-drug that is rapidly hydrolyzed to 17β-estradiol in the body. The physiological effects of estradiol are primarily mediated through its interaction with three main estrogen receptors (ERs): ERα, ERβ, and the G protein-coupled estrogen receptor (GPER). These receptors are expressed in various cardiovascular tissues, including endothelial cells, vascular smooth muscle cells (VSMCs), and cardiomyocytes.

The binding of estradiol to these receptors can trigger two main types of signaling pathways:

-

Genomic Pathway: This classical pathway involves the binding of the estrogen-receptor complex to estrogen response elements (EREs) in the promoter regions of target genes, leading to the modulation of gene transcription and protein synthesis. This process is relatively slow, taking hours to days to manifest its effects.

-

Non-Genomic Pathway: This rapid signaling cascade is initiated by estrogen binding to membrane-associated ERs, including GPER. This leads to the activation of various intracellular signaling molecules, such as protein kinases, resulting in immediate cellular responses that occur within seconds to minutes.[4]

Effects on Cardiovascular Tissue

Endothelial Function

This compound generally has a beneficial effect on endothelial function, primarily by promoting vasodilation. This is achieved through the increased production and bioavailability of nitric oxide (NO), a potent vasodilator.

-

eNOS Upregulation: Estradiol has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in endothelial cells.[5] Studies have demonstrated that in vivo estrogen treatment can lead to a significant increase in eNOS mRNA copy number and protein levels in blood vessels.

-

Flow-Mediated Dilation (FMD): Clinical studies have consistently shown that estradiol treatment improves endothelium-dependent, flow-mediated vasodilation in postmenopausal women.

Vascular Smooth Muscle Cells (VSMCs)

This compound exerts important regulatory effects on VSMCs, which are critical in the pathogenesis of atherosclerosis and hypertension.

-

Inhibition of Proliferation: Estrogen has been demonstrated to inhibit the proliferation of VSMCs, a key event in the development of atherosclerotic plaques. This effect is mediated, at least in part, through ERβ.

-

Inhibition of Migration: Estradiol can also attenuate the migration of VSMCs, another crucial step in the formation of neointima after vascular injury.

Cardiac Remodeling

The impact of this compound on cardiac remodeling, the heart's response to injury or stress, is more complex, with some studies suggesting beneficial effects while others indicate potential harm.

-

Cardioprotection: Some animal studies suggest that estrogen has a protective effect on cardiac function, particularly in the context of oxidative stress. In ovariectomized rats, this compound supplementation has been shown to enhance cardiac function by regulating antioxidant capacity through the Nrf2 pathway. In castrated male rats, 17β-estradiol treatment reversed left ventricular systolic and diastolic dysfunction, leading to an increase in ejection fraction and fractional shortening.

-

Conflicting Evidence: However, other studies have reported that estrogen therapy may not prevent adverse cardiac remodeling after myocardial infarction and in some cases, may even worsen it.

Atherosclerosis

This compound is generally considered to have anti-atherosclerotic properties, particularly when initiated early after menopause.

-

Plaque Reduction: Animal studies have shown that estradiol treatment can significantly reduce the size of atherosclerotic plaques. In cholesterol-fed, ovariectomized rabbits, this compound was found to reduce aortic atheromatosis. Similarly, in a mouse model of atherosclerosis, estradiol treatment led to a significant reduction in atherosclerotic lesions in the whole aorta, aortic arch, and thoracic aorta.

Signaling Pathways

Several key signaling pathways are involved in mediating the cardiovascular effects of this compound.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial mediator of the non-genomic effects of estrogen in endothelial cells, leading to the activation of eNOS and subsequent NO production.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in regulating VSMC proliferation. Estrogen can inhibit this pathway, contributing to its anti-proliferative effects.

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Estradiol can activate this pathway, leading to the expression of antioxidant enzymes and protecting cardiac tissue from oxidative stress.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of this compound on cardiovascular parameters.

Table 1: Effects of this compound on Endothelial Function in Postmenopausal Women

| Parameter | Placebo | This compound (1 mg/day) | This compound (2 mg/day) | Reference |

| Flow-Mediated Dilation (%) | 6.8 | 13.5 | 11.6 | |

| Endothelium-Independent Dilation (%) | No significant change | No significant change | No significant change | |

| *p < 0.05 compared with placebo |

Table 2: Hemodynamic Effects of Short-Term this compound Treatment (2 mg/day) in Postmenopausal Women

| Parameter | Baseline | After 3 weeks | % Change | Reference |

| Systolic Blood Pressure (mmHg) | 138 ± 14 | 134 ± 13 | -3% | |

| Diastolic Blood Pressure (mmHg) | 86 ± 7 | 83 ± 6 | -4%** | |

| Heart Rate (beats/min) | 73 ± 9 | 62 ± 7 | -15%*** | |

| Cardiac Output (L/min) | 5.5 ± 0.9 | 5.0 ± 0.7 | -9% | |

| Stroke Volume (mL) | 76 ± 10 | 86 ± 11 | +13%*** | |

| Blood Volume (L) | 4.1 ± 0.4 | 4.3 ± 0.4 | +5% | |

| p < 0.05, **p < 0.01, ***p < 0.001 |

Table 3: Effects of this compound on Cardiac Function in Ovariectomized (OVX) Rats

| Parameter | Sham | OVX | OVX + this compound | Reference |

| Left Ventricular Ejection Fraction (%) | - | Decreased by 9% | Increased by 15% | |

| Left Ventricular Fractional Shortening (%) | - | Decreased by 15% | Increased by 31% | |

| Left Ventricular End-Diastolic Diameter (mm) | - | Increased | Restored towards sham | |

| MV E/A Ratio | - | Significantly decreased | Restored towards sham |

Table 4: Effects of this compound on Inflammatory Markers in Postmenopausal Women

| Marker | Placebo (Change) | This compound + Dienogest (Change) | Ethinyl Estradiol + Dienogest (Change) | Reference |

| hs-CRP (mg/L) | +0.13 ± 0.68 | -0.06 ± 0.97 | +1.10 ± 2.11 | |

| IL-6 | No significant change | No significant change | No significant change | |

| p = 0.001 compared with this compound + Dienogest |

Table 5: Effects of this compound on Atherosclerosis in Animal Models

| Animal Model | Treatment Group | Plaque Area Reduction | Reference |

| Cholesterol-fed Ovariectomized Rabbits | This compound | Markedly lower aortic plaque size vs. control | |

| ApoE-/- Mice | Estradiol | ~75-80% reduction in whole aorta, aortic arch, and thoracic aorta vs. control |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the cardiovascular effects of this compound.

Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

-

Objective: To establish a primary cell culture model for studying the direct effects of this compound on endothelial cells.

-

Methodology:

-

Isolation: HUVECs are isolated from human umbilical veins by collagenase digestion.

-

Culture: Cells are cultured in Endothelial Cell Growth Medium supplemented with fetal bovine serum and growth factors on surfaces coated with an extracellular matrix protein like gelatin or fibronectin.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Once confluent, cells can be treated with varying concentrations of this compound to assess its effects on cell signaling, gene expression, and function.

-

Western Blotting for Protein Expression

-

Objective: To quantify the expression levels of specific proteins (e.g., eNOS, ERα, Nrf2) in cardiovascular tissues or cells following this compound treatment.

-

Methodology:

-